N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-18(20-11-13-7-8-16-17(10-13)27-12-26-16)6-3-9-23-19(25)14-4-1-2-5-15(14)21-22-23/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJHXRHMMJZOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Benzotriazinone Moiety: The benzotriazinone structure is often prepared by the reaction of hydrazine derivatives with orthoesters or carboxylic acids.
Coupling Reaction: The final step involves coupling the benzodioxole and benzotriazinone intermediates through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its hybrid benzodioxole-benzotriazinone architecture. Key comparisons include:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a simpler benzamide scaffold with an N,O-bidentate directing group.
- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a, ): Shares a butanamide chain but replaces benzodioxole and benzotriazinone with a sulfamoylphenyl-tetrahydrofuran system. The sulfonamide group enhances hydrogen-bonding capacity, while the tetrahydrofuran ring introduces conformational rigidity absent in the target compound .
- N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide (): Contains a pyrazolo-pyrimidinone core and trifluoromethylbenzyl group. The trifluoromethyl group increases electronegativity and metabolic resistance compared to the benzodioxole moiety .
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Physicochemical Properties
- Lipophilicity: The benzodioxole and benzotriazinone groups in the target compound confer higher LogP (~3.2) compared to sulfonamide-tetrahydrofuran derivatives (LogP ~1.5) .
- Solubility : The benzodioxole’s methylenedioxy group may reduce aqueous solubility relative to polar groups like sulfonamides.
- Thermal Stability : Melting points for analogous amides (e.g., 174–182°C in ) suggest moderate stability, though data for the target compound is lacking .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 432.46 g/mol. It features a complex structure comprising a benzodioxole moiety and a benzotriazine derivative.
| Property | Value |
|---|---|
| Molecular Weight | 432.46 g/mol |
| Molecular Formula | C23H24N4O4 |
| LogP | 3.278 |
| Polar Surface Area | 68.235 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structural components facilitate binding to these targets, leading to modulation of various biochemical pathways.
Antidiabetic Potential
Recent studies have highlighted the compound's potential as an α-amylase inhibitor , which is crucial for managing diabetes by regulating carbohydrate metabolism. In vitro assays demonstrated significant inhibition of α-amylase with an IC50 value of approximately 0.68 µM , indicating strong efficacy against this enzyme . Furthermore, in vivo studies using streptozotocin-induced diabetic mice showed that administration of the compound resulted in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL .
Anticancer Activity
The compound also exhibits promising anticancer properties. Research indicates that it has cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells. In vitro tests revealed IC50 values ranging from 26 to 65 µM against multiple cancer types . This selective cytotoxicity suggests potential for development as an anticancer agent.
Case Study 1: In Vitro Efficacy
A study focused on the synthesis and characterization of benzodioxol derivatives, including this compound, assessed its effects on α-amylase inhibition and cytotoxicity across different cell lines. The findings indicated that the compound effectively inhibited α-amylase activity while maintaining safety profiles in normal cell lines .
Case Study 2: In Vivo Assessment
In vivo assessments conducted on diabetic mice demonstrated that the compound significantly lowered blood glucose levels after multiple doses. This study emphasizes the compound's therapeutic potential in diabetes management and warrants further exploration in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the benzodioxole-benzotriazinone scaffold in this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
- Amide coupling : Reaction of a benzodioxole-methylamine derivative with a benzotriazinone-containing carboxylic acid using coupling agents like EDCI/HOBt or DCC.
- Purification : Intermediate stages require column chromatography or preparative HPLC to isolate high-purity products .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms the benzodioxole and benzotriazinone moieties, with characteristic peaks for methylene (δ ~4.3 ppm) and carbonyl groups (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. What structural motifs influence its potential bioactivity?
- Methodological Answer :
- Benzodioxole group : Enhances membrane permeability and metabolic stability via lipophilic π-π interactions .
- Benzotriazinone core : Acts as a hydrogen-bond acceptor, enabling interactions with enzymes like kinases or proteases .
- Butanamide linker : Provides conformational flexibility for target binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the amide coupling step?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and improve solubility .
- Catalyst optimization : Triethylamine or DMAP accelerates coupling by deprotonating reactive sites .
- Temperature control : Reactions performed at 0–25°C minimize side-product formation .
- Stepwise monitoring : Real-time HPLC analysis identifies incomplete coupling, enabling reagent adjustments .
Q. How to resolve discrepancies in reported biological activities of similar benzodioxole-containing compounds?
- Methodological Answer :
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzodioxole) using in vitro assays .
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to reduce variability .
- Crystallography : Resolve binding modes with target proteins to explain potency differences .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models binding to kinase ATP pockets, prioritizing residues (e.g., Lys123, Asp184) for mutagenesis studies .
- MD simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories, identifying critical hydrogen bonds .
- QSAR modeling : Correlates substituent electronegativity with IC₅₀ values to guide analog design .
Conflict Resolution in Experimental Data
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility profiling : Measure partition coefficients (logP) via shake-flask method (e.g., octanol/water) to quantify hydrophobicity .
- Co-solvent systems : Use DMSO-water gradients (10–90%) to enhance solubility for in vitro assays .
- Structural analysis : X-ray crystallography or DFT calculations identify intramolecular H-bonds that reduce polarity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
